molecular formula C5H13ClN2O2S B2437932 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride CAS No. 2243509-15-9

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride

Cat. No.: B2437932
CAS No.: 2243509-15-9
M. Wt: 200.68
InChI Key: CAFBPJNOQMLHIJ-UHFFFAOYSA-N
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Description

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride is a heterocyclic compound that belongs to the class of sultams. Sultams are cyclic sulfonamides known for their significant biological activity and utility in medicinal chemistry . This compound is characterized by a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS allows for the scale-out and production of a library of 1,2,5-thiadiazepane 1,1-dioxides with high yields and purity .

Industrial Production Methods

Industrial production of this compound can be scaled up using a multicapillary flow reactor, which facilitates the continuous synthesis of the compound on a larger scale. This method ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride is unique due to its seven-membered ring structure, which distinguishes it from other thiadiazole derivatives.

Properties

IUPAC Name

5-methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFBPJNOQMLHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNS(=O)(=O)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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